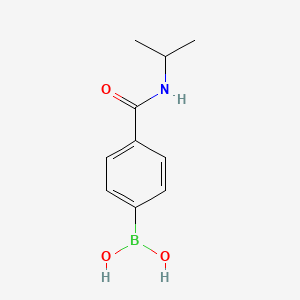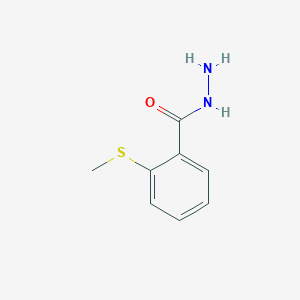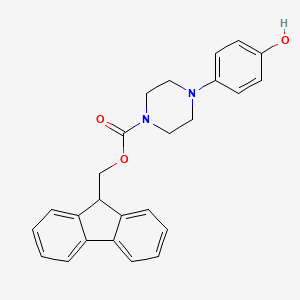
4-(N-异丙基氨基羰基)苯硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N-Isopropylaminocarbonyl)phenylboronic acid is a chemical compound with the empirical formula C10H14BNO3 and a molecular weight of 207.03 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(N-Isopropylaminocarbonyl)phenylboronic acid can be represented by the SMILES stringCC(C)NC(=O)c1ccc(cc1)B(O)O . This indicates that the molecule consists of a phenyl ring (c1ccc(cc1)) substituted with a boronic acid group (B(O)O) and an isopropylaminocarbonyl group (CC©NC(=O)) .
科学研究应用
Summary of the Application
This research focuses on the development of a rapid fluorescent sensor for glucose in blood. The sensor is based on phenylboric acid functionalized carbon dots (2-FPBA-CD), which were synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature .
Methods of Application: The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .
Results or Outcomes: This method can be applied to the detection of glucose in serum . It has great application potential in drug delivery, biosensing, cell imaging, and photocatalysis because of its tunable optical property, low toxicity, and favorable biocompatibility .
2. Enrichment of Cis-Diol Containing Molecules
Methods of Application: The phenylboronic acid (PBA)-functionalized polymers using N,N’ -methylbisacrylamide (MBAA) as the crosslinker synthesized in DMSO by one-pot polymerization approach displayed ultrahigh selectivity to the cis-diol containing molecules .
Results or Outcomes: The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) . The recovery rates for the extraction of nucleosides by this polymer were high (63~88%, n =3) .
3. Glucose-Sensitive Polymers for Diabetes Treatment
Methods of Application: The conjugation of phenylboronic acid (PBA) derivatives to chitosan (CS), a cationic polysaccharide, has shown to exhibit properties that can be exploited for this application . The conjugates are able to form covalent bonds with polyol compounds, including glucose .
Results or Outcomes: The ability of these conjugates to function as glucose-sensitive polymers enables self-regulated insulin release . This could potentially improve the quality of life for individuals with diabetes by providing a more stable and responsive method of insulin delivery .
4. Tumor Targeting
Methods of Application: The conjugates are designed to bind selectively to sialic acid, a sugar molecule that is often overexpressed on the surface of cancer cells . This allows for targeted delivery of therapeutic agents, reducing the impact on healthy cells .
Results or Outcomes: The use of these conjugates in tumor targeting has shown promising results in preclinical studies . They have the potential to improve the efficacy of cancer treatments and reduce side effects by delivering drugs directly to tumor cells .
5. Diagnostic Agent
Methods of Application: The conjugates are designed to bind selectively to specific biomarkers in the body . This allows for targeted detection and diagnosis .
Results or Outcomes: The use of these conjugates in diagnostics has shown promising results in preclinical studies . They have the potential to improve the accuracy and speed of disease diagnosis .
6. Wound Healing
Methods of Application: The conjugates are designed to bind selectively to damaged tissue and promote healing . This allows for targeted treatment and faster recovery .
Results or Outcomes: The use of these conjugates in wound healing has shown promising results in preclinical studies . They have the potential to improve the speed and quality of wound healing .
安全和危害
The safety data sheet for 4-(N-Isopropylaminocarbonyl)phenylboronic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
属性
IUPAC Name |
[4-(propan-2-ylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-7(2)12-10(13)8-3-5-9(6-4-8)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCSEYKTZAKRMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378483 |
Source


|
| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Isopropylcarbamoyl)phenyl)boronic acid | |
CAS RN |
397843-67-3 |
Source


|
| Record name | {4-[(Propan-2-yl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Isopropylaminocarbonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)
![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)










